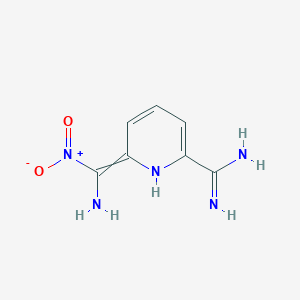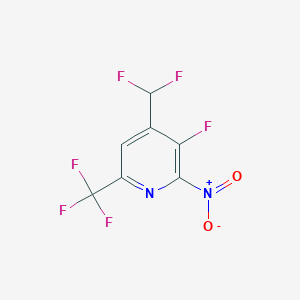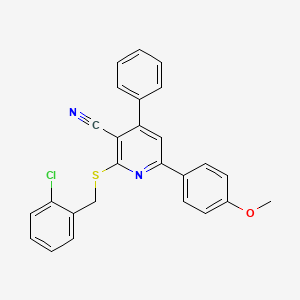
N2,N2-dihydroxypyridine-2,6-dicarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2-dihydroxypyridine-2,6-dicarboximidamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two hydroxyl groups and two carboximidamide groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-dihydroxypyridine-2,6-dicarboximidamide typically involves the coupling of pyridine-2,6-dicarbonyl dichloride with hydroxylamine. The reaction is carried out in a solvent such as dichloromethane or acetone, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N2,N2-dihydroxypyridine-2,6-dicarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide groups can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N2,N2-dihydroxypyridine-2,6-dicarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of sensors and recognition systems for detecting metal ions.
Wirkmechanismus
The mechanism of action of N2,N2-dihydroxypyridine-2,6-dicarboximidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity . The hydroxyl and carboximidamide groups play a crucial role in the binding process, forming hydrogen bonds and other interactions with the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,6-dicarboxamide: Similar structure but lacks hydroxyl groups.
Pyridine-2,6-dicarboxylic acid: Contains carboxyl groups instead of carboximidamide groups.
Pyridine-2,6-dicarboxylic acid chloride: Used as a precursor in the synthesis of N2,N2-dihydroxypyridine-2,6-dicarboximidamide.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C7H9N5O2 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9) |
InChI-Schlüssel |
GBIMZLOPDFFATE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)

![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)


![Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate](/img/structure/B11785234.png)
![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
![Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B11785244.png)

![Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)


